6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Description
6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde is a heterocyclic aldehyde featuring a 1,3-benzodioxine backbone with a chlorine substituent at the 6-position and a formyl group (-CHO) at the 8-position. This compound is structurally characterized by its fused dioxane ring, which confers rigidity and influences its electronic properties. The chlorine atom enhances electrophilicity, while the aldehyde group provides a reactive site for further chemical modifications, such as condensation or nucleophilic additions .
Properties
IUPAC Name |
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASTDAKRGECGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=O)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398320 | |
| Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63944-31-0 | |
| Record name | 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Selection and Core Formation
- The synthesis typically begins with 3,4-dihydroxybenzaldehyde or related substituted catechols as starting materials due to their appropriate substitution pattern for ring closure to form the benzodioxine core.
- The 1,3-benzodioxine ring is formed via ring-closing reactions involving alkylation of the vicinal dihydroxy groups with halogenated alkyl reagents under alkaline conditions.
Detailed Preparation Methods
Method Based on Alkaline Ring Closure and Oxidation (Patent CN105801556A)
This method outlines a two-step synthesis starting from 3,4-dihydroxybenzaldehyde:
| Step | Description | Reagents and Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Ring-closing reaction to form 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde intermediate | 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane, alkaline environment (NaOH or KOH aqueous), tetrabutylammonium bromide as phase transfer catalyst, reflux temperature, 5:1 molar ratio of dibromoethane to dihydroxybenzaldehyde | Off-white powder isolated after extraction and recrystallization |
| 2 | Oxidation of intermediate to carboxylic acid | Potassium permanganate (KMnO4) in aqueous solution, 90–110 °C, followed by acidification and filtration | High chemical yield, suitable for scale-up |
Chloromethylation Route for 6-Chloro-Substituted Derivatives
- Starting from 4-chlorophenol , chloromethylation is performed using chloromethyl methyl ether or formaldehyde with hydrochloric acid and sulfuric acid catalysts.
- The chloromethyl group at position 8 is introduced via electrophilic substitution facilitated by Lewis acids such as zinc iodide (ZnI2) in dichloromethane solvent.
- The chloromethyl intermediate can then be selectively oxidized to the aldehyde functional group under controlled conditions.
| Reaction Parameter | Details |
|---|---|
| Chloromethylation Reagents | Chloromethyl methyl ether, HCl, H2SO4 |
| Catalyst | ZnI2 or other Lewis acids |
| Solvent | CH2Cl2 (dichloromethane) |
| Temperature | Mild, typically room temperature to reflux |
| Yield | Moderate to high, depending on conditions |
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkaline ring closure + oxidation | 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane | Ring closure, oxidation with KMnO4 | Aqueous alkaline, reflux, 90–110 °C oxidation | Mild, scalable, high yield | Requires careful oxidation control |
| Chloromethylation of chlorophenol | 4-chlorophenol, chloromethyl methyl ether | Electrophilic chloromethylation, oxidation | Acid catalysis, Lewis acid, mild temperature | Direct chlorination and chloromethylation | Use of toxic chloromethyl reagents, handling precautions |
Research Findings and Analytical Notes
- Reaction Yields and Purity : The alkaline ring closure method followed by oxidation yields high-purity benzodioxane carbaldehydes with yields reported above 70%, suitable for industrial synthesis.
- Safety Considerations : Chloromethylation reagents such as chloromethyl methyl ether are carcinogenic and require strict safety protocols including fume hoods and protective equipment.
- Structural Confirmation : Characterization of intermediates and final products is typically performed using NMR (¹H and ¹³C), FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm ring closure and substitution patterns.
- Scalability : The alkaline ring closure method is amenable to large-scale production due to simple aqueous work-up and avoidance of highly toxic reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4H-1,3-benzodioxine-8-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-4H-1,3-benzodioxine-8-carboxylic acid.
Reduction: 6-chloro-4H-1,3-benzodioxine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde features a benzodioxine core with a chlorine atom at the 6-position and an aldehyde functional group at the 8-position. Its molecular formula is C9H7ClO3, and it has a molecular weight of approximately 188.60 g/mol. The presence of the chlorine atom and the aldehyde group contributes to its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural features may enhance its ability to penetrate cell membranes, thereby increasing efficacy against Gram-positive bacteria .
- Anticancer Properties : Research indicates that similar benzodioxine derivatives have shown promise as anticancer agents. These compounds may induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, the presence of electron-withdrawing groups like chlorine can enhance their biological activity .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:
- Oxidation : The aldehyde group can be oxidized to form corresponding carboxylic acids, which are valuable in further synthetic pathways.
- Reduction : The compound can be reduced to yield alcohol derivatives, expanding its utility in organic synthesis.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in developing new materials. Its potential use in polymer chemistry and as a precursor for functional materials is under investigation.
Antimicrobial Activity Study
A study investigating benzodioxine derivatives found that compounds similar to this compound displayed significant antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of functional groups in enhancing biological activity .
Anticancer Research
In vitro studies on related benzodioxines revealed that they could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The presence of electron-withdrawing groups like chlorine was noted to enhance this effect .
Mechanism of Action
The mechanism of action of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₅ClO₃
- Molecular Weight : 196.59 g/mol (calculated).
- Reactivity : The aldehyde group participates in reactions typical of carbonyl compounds, including Schiff base formation and esterification (when converted to its acetic acid derivative) .
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its derivatives, such as (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid, exhibit bioactivity linked to receptor interactions .
Comparison with Similar Compounds
The following table summarizes structural analogs of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, highlighting differences in substituents, properties, and applications:
Structural and Electronic Comparisons
- Chloro vs. However, fluorine’s higher electronegativity may improve metabolic stability .
- Nitro vs. Aldehyde Functionality : The nitro group in 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde increases lipophilicity (LogP = 0.7) compared to the aldehyde group, which may influence bioavailability and environmental persistence .
Biological Activity
6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde is a synthetic organic compound with the molecular formula CHClO and a molecular weight of 198.60 g/mol. It belongs to the class of benzodioxine derivatives, characterized by a benzene ring fused to a dioxole structure. The compound features a chlorine atom at the 6-position and an aldehyde functional group at the 8-position, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and material science.
The biological activity of this compound is not fully elucidated; however, it is believed that its effects are mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism may enhance its pharmacological properties, particularly in modulating various biological pathways.
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies suggest that compounds within this class exhibit a range of pharmacological effects:
- Anti-inflammatory Properties : Similar benzodioxine derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity.
- Anticancer Potential : Preliminary studies indicate that benzodioxine derivatives can act as pro-apoptotic agents in various cancer cell lines. This includes effects on hematological cancers and solid tumors by inducing apoptosis and inhibiting autophagy .
- Ion Channel Modulation : There is evidence that related compounds can modulate ATP-sensitive potassium channels (K), which are critical in insulin secretion and other physiological processes. This modulation suggests potential applications in treating metabolic disorders.
Study on Anticancer Activity
A study investigating the pro-apoptotic effects of benzodioxine derivatives highlighted their ability to induce cell death in cancerous cells. The results showed that compounds similar to this compound could significantly reduce cell viability in ex vivo chronic lymphocytic leukemia (CLL) cells and solid tumor lines by activating apoptotic pathways while inhibiting autophagic flux .
Study on Ion Channel Interaction
Another research effort focused on the interaction of benzodioxine derivatives with K channels. The findings indicated that these compounds could enhance insulin secretion by modulating channel activity, presenting a potential therapeutic avenue for diabetes management.
Comparison with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cl at 6-position, aldehyde at 8-position | Potential anti-inflammatory, anticancer |
| 6,8-Dichloro-4H-1,3-benzodioxine | Additional Cl at 8-position | Similar anti-inflammatory properties |
| 4H-1,3-benzodioxine-8-carbaldehyde | Lacks Cl at 6-position | Limited data on biological activity |
Q & A
Basic Research Questions
Q. What are the key functional groups in 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, and how do they influence reactivity in synthetic pathways?
- Methodological Answer : The compound contains a benzodioxine ring (a fused 1,3-dioxine system), a chloro substituent at position 6, and an aldehyde group at position 7. The electron-withdrawing chlorine atom increases electrophilicity at the aldehyde, making it reactive toward nucleophilic additions (e.g., Grignard reactions or condensations). The benzodioxine ring’s rigidity may restrict conformational flexibility, influencing regioselectivity in reactions. Characterization via H/C NMR and IR spectroscopy can confirm functional group interactions, such as aldehyde C=O stretching (~1700 cm) and C-Cl vibrations (~600 cm) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm, typical for aromatic aldehydes) ensures purity assessment .
- Spectroscopy : NMR (to resolve aromatic protons and aldehyde signals) and mass spectrometry (EI-MS for molecular ion confirmation) are critical. X-ray crystallography (e.g., using SHELX software ) can resolve structural ambiguities, especially for regiochemical assignments .
Q. How can synthetic routes to this compound be optimized to improve yield?
- Methodological Answer : Optimize starting materials (e.g., halogenated benzaldehyde precursors) and reaction conditions (temperature, solvent polarity). For example, using Friedel-Crafts acylation or Vilsmeier-Haack formylation for aldehyde introduction. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of chlorinating agents (e.g., SOCl) to minimize side products .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, in related chromene-carbaldehydes, the aldehyde group’s planarity and dihedral angles with the benzodioxine ring are critical for reactivity predictions. Use SHELXL for refinement , and validate against density functional theory (DFT) calculations to address discrepancies in torsional strain or hydrogen bonding .
Q. What strategies mitigate challenges in experimental phasing for X-ray studies of halogenated benzodioxines?
- Methodological Answer : Heavy-atom methods (e.g., iodine derivatives) or molecular replacement (using homologous structures like 6-chloro-8-methyl-4H-3,1-benzoxazine-2,4-dione ) improve phasing. For weakly diffracting crystals, synchrotron radiation enhances resolution. SHELXD/SHELXE pipelines are robust for high-throughput phasing of small molecules .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Triangulate data using multiple techniques:
- NMR : Compare experimental H shifts with DFT-predicted values (software: Gaussian, ORCA).
- IR/Raman : Validate vibrational modes against computed spectra.
- Crystallography : Resolve conformational ambiguities (e.g., aldehyde orientation) via SC-XRD. Document outliers and test solvent effects on NMR shifts .
Q. What computational methods predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Use DFT to model frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. Molecular docking (AutoDock, Schrödinger) can screen interactions with enzymes or receptors, leveraging the aldehyde’s potential as a Michael acceptor or Schiff base precursor. Validate with kinetic assays (e.g., UV-Vis monitoring of reaction intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
